(2-ethoxybenzylidene)malononitrile
Overview
Description
“(2-Ethoxybenzylidene)malononitrile” is a chemical compound with the molecular formula C12H10N2O . It has an average mass of 198.221 Da and a monoisotopic mass of 198.079315 Da .
Synthesis Analysis
The synthesis of benzylidenemalononitrile derivatives, such as “this compound”, can be achieved through the Knoevenagel condensation of benzaldehyde and malononitrile . This process can be catalyzed by Ti-Al-Mg hydrotalcite using glycine as a fuel . Another method involves the electrochemical molecular iodine promoted domino reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using Density Functional Theory (DFT) method . The B3LYP and CAM-B3LYP functional and standard basis set 6-311++G(d,p) can be employed for the calculations .Chemical Reactions Analysis
The Knoevenagel condensation of benzaldehyde with malononitrile can be used to produce benzylidenemalononitrile . The reaction mechanism and kinetics can be established using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula, average mass, and monoisotopic mass . More detailed properties like melting point, boiling point, density, and toxicity information can be found on chemical databases .Mechanism of Action
Target of Action
It’s known that benzylidenemalononitrile derivatives have been used in various fields such as pharmaceutical industries, pharmacology, biotech, specialty chemicals, perfumery, and for fluorescence-based assays .
Mode of Action
The mode of action of (2-ethoxybenzylidene)malononitrile involves a chemical reaction known as the Knoevenagel condensation . This reaction involves the condensation of benzaldehyde with malononitrile to produce benzylidenemalononitrile . The reaction is facilitated by catalysts such as Ti-Al-Mg hydrotalcite .
Biochemical Pathways
The knoevenagel condensation, which is the key reaction in the synthesis of this compound, is a well-known process in organic chemistry .
Pharmacokinetics
The molecular weight of the compound is 19822 , which could influence its pharmacokinetic properties.
Result of Action
The result of the action of this compound is the production of benzylidenemalononitrile via the Knoevenagel condensation . The reaction has been found to achieve a 67.1% conversion of benzaldehyde and 97.6% selectivity to benzylidenemalononitrile .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Knoevenagel condensation reaction is performed at 60°C . Additionally, the reaction uses ethyl acetate as a solvent and a specific catalyst loading . These factors can significantly impact the efficacy and stability of the compound.
Advantages and Limitations for Lab Experiments
(2-ethoxybenzylidene)malononitrile gas is a potent irritant that can be used to study the effects of inflammation and pain in the body. It is a relatively inexpensive and easy-to-use compound that can be synthesized in the lab. However, this compound gas has a number of limitations for lab experiments. It is highly toxic and can cause severe respiratory distress, making it difficult to use in animal studies. In addition, this compound gas is a potent irritant that can cause significant pain and discomfort, making it difficult to use in human studies.
Future Directions
There are several future directions for research on (2-ethoxybenzylidene)malononitrile gas. One area of research is the development of new riot control agents that are more effective and less toxic than this compound gas. Another area of research is the development of new cancer therapies based on the apoptosis-inducing properties of this compound gas. Finally, further research is needed to fully understand the mechanism of action of this compound gas and its effects on the body.
Scientific Research Applications
(2-ethoxybenzylidene)malononitrile gas has been extensively studied for its use as a riot control agent. It is used by law enforcement agencies around the world to disperse crowds and control riots. This compound gas is also used in the military for training purposes and as a non-lethal weapon. In addition, this compound gas has been studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells, making it a promising candidate for further research.
Safety and Hazards
properties
IUPAC Name |
2-[(2-ethoxyphenyl)methylidene]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-2-15-12-6-4-3-5-11(12)7-10(8-13)9-14/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJPCUHAXSZEBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306434 | |
Record name | 2-(2-ethoxybenzylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2826-31-5 | |
Record name | 2-[(2-Ethoxyphenyl)methylene]propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2826-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 176362 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC176362 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-ethoxybenzylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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